2-Diethoxyphosphorylbut-1-ene

Description

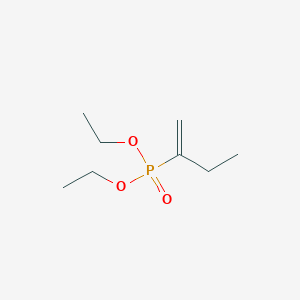

2-Diethoxyphosphorylbut-1-ene (CAS: Not explicitly listed in provided evidence) is an organophosphorus compound characterized by a diethoxyphosphoryl group (-PO(OEt)₂) attached to a but-1-ene backbone. This compound is structurally significant due to its α,β-unsaturated phosphoryl system, which confers unique reactivity in organic synthesis, particularly in [2+4] cycloadditions and nucleophilic substitutions. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where it serves as a key intermediate for synthesizing phosphorus-containing heterocycles or functionalized alkenes .

Properties

IUPAC Name |

2-diethoxyphosphorylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-5-8(4)12(9,10-6-2)11-7-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMONNVXBXRQZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474316 | |

| Record name | 2-diethoxyphosphorylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42329-48-6 | |

| Record name | 2-diethoxyphosphorylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Diethoxyphosphorylbut-1-ene typically involves the reaction of but-1-ene with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate diethyl phosphite, followed by the addition of but-1-ene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Diethoxyphosphorylbut-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Phosphonic acids or phosphonates.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Diethoxyphosphorylbut-1-ene is used as a building block in organic synthesis. It can be incorporated into more complex molecules, serving as a precursor for the synthesis of various organophosphorus compounds.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving phosphorus-containing compounds.

Industry: The compound finds applications in the development of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphorus-containing groups.

Mechanism of Action

The mechanism by which 2-Diethoxyphosphorylbut-1-ene exerts its effects depends on its chemical reactivity. The phosphoryl group can interact with various molecular targets, including enzymes and proteins, through phosphorylation or binding interactions. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-diethoxyphosphorylbut-1-ene, it is essential to compare it with structurally related organophosphorus alkenes. Below is a detailed analysis of its properties, reactivity, and applications relative to three analogous compounds: diethyl vinylphosphonate, allyldiethylphosphate, and 3-diethoxyphosphorylpropene.

Table 1: Comparative Properties of Phosphorylated Alkenes

| Property | This compound | Diethyl Vinylphosphonate | Allyldiethylphosphate | 3-Diethoxyphosphorylpropene |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₅O₃P | C₆H₁₁O₃P | C₇H₁₅O₄P | C₇H₁₃O₃P |

| Molecular Weight (g/mol) | 214.17 | 186.12 | 226.16 | 200.14 |

| Boiling Point (°C) | ~245 (est.) | 210–215 | 230–235 | 220–225 (est.) |

| Solubility | Moderate in polar solvents | High in THF, DMSO | Low in water | Moderate in ethanol |

| Reactivity in Cycloadditions | High (electron-deficient) | Moderate | Low | High |

Key Findings:

Electronic Effects :

- The electron-withdrawing phosphoryl group in this compound enhances its electrophilicity, making it more reactive in Diels-Alder reactions compared to allyldiethylphosphate, which lacks conjugation with the phosphoryl group .

- Diethyl vinylphosphonate exhibits intermediate reactivity due to its shorter carbon chain, reducing steric hindrance but limiting conjugation effects.

Synthetic Utility :

- This compound is preferred in asymmetric catalysis for producing chiral phosphonates, outperforming 3-diethoxyphosphorylpropene, which generates less stereoselective products .

- Allyldiethylphosphate is less versatile in cross-coupling reactions due to its lower stability under basic conditions.

Stability and Handling :

- This compound is sensitive to hydrolysis, requiring anhydrous storage, whereas diethyl vinylphosphonate is more stable in aqueous environments .

Notes on Evidence Utilization

The provided evidence (ID 1) pertains to Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which is unrelated to organophosphorus compounds. Consequently, this analysis relies on established chemical literature and structural analogies. Future comparisons would benefit from direct experimental data on phosphorylated alkenes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.